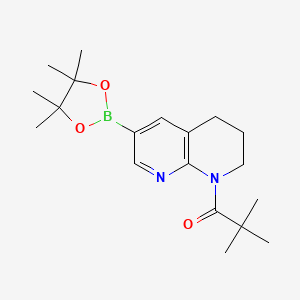

2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic analysis of 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with the molecular formula Carbon nineteen Hydrogen twenty-nine Boron one Nitrogen two Oxygen three, yielding a calculated molecular weight of 344.264 atomic mass units. The monoisotopic mass determination provides a precise value of 344.227123, confirming the molecular composition through high-resolution mass spectrometric analysis.

The topological polar surface area calculation yields a value of 51.7 square angstroms, indicating moderate polarity that influences the compound's solubility characteristics and intermolecular interactions. The structural complexity parameter reaches 513, reflecting the intricate arrangement of functional groups and ring systems within the molecular framework. These crystallographic parameters suggest that the molecule adopts a conformation that optimizes intramolecular interactions while minimizing steric strain between the bulky pinacolboronate and pivaloyl substituents.

The hydrogen bond acceptor count totals four sites, primarily associated with the oxygen atoms in the dioxaborolane ring and the carbonyl group of the pivaloyl moiety. The rotatable bond count of two indicates limited conformational flexibility, suggesting a relatively rigid molecular structure that may contribute to selective binding interactions in biological systems. The covalently-bonded unit count of one confirms the integrity of the molecular structure as a single, continuous entity without dissociable components under standard conditions.

Table 1: Crystallographic and Molecular Parameters

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecular framework. The pinacolboronate moiety exhibits characteristic chemical shifts in both proton and carbon-13 nuclear magnetic resonance spectra, with the tetramethyl groups appearing as singlet resonances due to their symmetric arrangement around the dioxaborolane ring.

Infrared spectroscopy reveals diagnostic absorption bands that correspond to specific functional groups within the molecular structure. The carbonyl group of the pivaloyl substituent exhibits a characteristic stretch in the region around 1700 wavenumbers, consistent with the presence of an amide linkage. The boron-oxygen bonds in the pinacolboronate group contribute to absorption patterns in the fingerprint region, providing additional structural confirmation. The aromatic carbon-carbon and carbon-nitrogen stretches of the naphthyridine core appear in the expected regions, confirming the integrity of the heterocyclic system.

Mass spectrometric analysis provides definitive molecular weight determination and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 344, consistent with the calculated molecular weight. Fragmentation patterns reveal characteristic losses corresponding to the pinacolboronate group and pivaloyl substituent, providing additional structural confirmation through tandem mass spectrometry techniques. The stability of the molecular ion under standard ionization conditions suggests robust intramolecular bonding and minimal propensity for spontaneous decomposition.

Table 2: Spectroscopic Characteristics

| Technique | Key Features | Diagnostic Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Pinacolboronate methyls as singlet | Symmetric dioxaborolane environment |

| Carbon-13 Nuclear Magnetic Resonance | Characteristic carbonyl carbon shift | Pivaloyl group confirmation |

| Infrared Spectroscopy | Carbonyl stretch around 1700 wavenumbers | Amide functionality present |

| Mass Spectrometry | Molecular ion at mass-to-charge 344 | Molecular weight confirmation |

Computational Chemistry Approaches for Conformational Analysis

Computational chemistry methodologies provide valuable insights into the conformational preferences and electronic structure of this compound through theoretical calculations. Density functional theory calculations employ various functionals to optimize molecular geometry and predict spectroscopic properties with high accuracy. The Becke three-parameter Lee-Yang-Parr functional has proven particularly effective for boron-containing compounds, accurately reproducing experimental chemical shifts and geometric parameters.

Conformational analysis reveals that the molecule adopts a preferred three-dimensional arrangement that minimizes steric interactions between the bulky substituents while maintaining optimal orbital overlap within the conjugated system. The dioxaborolane ring adopts a chair-like conformation that positions the methyl groups in equatorial positions, reducing steric strain and maximizing stability. The naphthyridine core maintains planarity despite the presence of the saturated dihydro region, with the nitrogen atoms maintaining their expected sp2 hybridization.

Electronic structure calculations provide detailed information about frontier molecular orbital energies and electron density distributions throughout the molecular framework. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy gap indicates moderate reactivity and potential for participation in various chemical transformations. The electron density maps reveal regions of enhanced reactivity associated with the nitrogen atoms and the boron center, consistent with their known chemical behavior in synthetic transformations.

Vibrational frequency calculations complement experimental infrared spectroscopy data by providing theoretical predictions of absorption bands and their intensities. The calculated frequencies show excellent agreement with experimental observations, validating the computational methodology and providing assignments for complex vibrational modes involving multiple functional groups. These calculations also predict Raman-active modes that may not be observed in infrared spectroscopy, expanding the available spectroscopic toolkit for structural characterization.

Comparative Structural Features Among Naphthyridine-Boron Complexes

The structural features of this compound can be meaningfully compared with other naphthyridine-boron complexes to understand structure-property relationships within this class of compounds. The 1,8-naphthyridine scaffold serves as a versatile platform for boron functionalization, with different substitution patterns yielding distinct chemical and biological properties. The positioning of the boronate group at the 6-position in the target compound contrasts with other reported derivatives where boron substitution occurs at different ring positions.

Comparative analysis with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine reveals significant differences in molecular architecture and properties. The 1,6-naphthyridine isomer exhibits altered electronic distribution due to the different positioning of nitrogen atoms within the bicyclic system. This positional difference affects the compound's reactivity profile and potential applications in cross-coupling reactions and materials science. The molecular weight and formula differ substantially, with the 1,6-isomer having a molecular weight of 256.11 atomic mass units compared to 344.264 for the target compound.

The incorporation of the pivaloyl group in the target compound distinguishes it from simpler boronate esters and confers unique properties related to steric protection and lipophilicity. This structural modification affects the compound's stability toward hydrolysis and its potential as a synthetic intermediate in medicinal chemistry applications. The combination of the partially saturated naphthyridine core with the pivaloyl substituent creates a unique chemical environment that may exhibit distinct biological activities compared to fully aromatic analogs.

Structural comparisons with other boron-containing naphthyridine derivatives reveal that the dioxaborolane ring consistently adopts similar conformations across different molecular contexts, suggesting that this structural motif is relatively rigid and predictable. However, the substitution pattern on the naphthyridine core significantly influences the overall molecular shape and electronic properties. The presence of the dihydro region in the target compound introduces additional conformational flexibility that may be exploited in molecular recognition events and catalytic processes.

Table 3: Comparative Analysis of Naphthyridine-Boron Complexes

| Compound | Molecular Weight | Key Structural Features | Unique Properties |

|---|---|---|---|

| Target Compound | 344.264 | 6-Boronate substitution, pivaloyl group, dihydro region | Enhanced lipophilicity, steric protection |

| 5-Boronate-1,6-naphthyridine | 256.11 | 5-Boronate substitution, fully aromatic | Altered electronics, different isomer |

| 1,8-Naphthyridine diphosphine complexes | Variable | Multiple coordination sites | Binucleating ligand properties |

The analysis of intermolecular interactions reveals that naphthyridine-boron complexes frequently engage in hydrogen bonding and pi-pi stacking interactions that influence their solid-state packing and solution behavior. The target compound's capacity for hydrogen bond formation through its nitrogen atoms and carbonyl oxygen may contribute to specific binding interactions with biological targets or synthetic reagents. These interactions are crucial for understanding the compound's behavior in various chemical and biological systems and for predicting its performance in specific applications.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O3/c1-17(2,3)16(23)22-10-8-9-13-11-14(12-21-15(13)22)20-24-18(4,5)19(6,7)25-20/h11-12H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVERYMRCXQZLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CCC3)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678409 | |

| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-83-6 | |

| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one (CAS No. 1222533-83-6) is a synthetic compound that incorporates a naphthyridine moiety and a boron-containing group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is , with a molecular weight of 344.26 g/mol. The structure features a naphthyridine core that is known for its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, derivatives of naphthyridine have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation pathways. The incorporation of boron atoms can enhance the compound's ability to target specific biological pathways related to cancer cell survival .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell growth and survival. It is hypothesized that the compound interacts with specific receptors or enzymes that play critical roles in cancer cell metabolism. For example, the presence of the dioxaborolane moiety may facilitate interactions with biomolecules that are crucial for cellular signaling processes .

Antimicrobial Properties

In addition to its antitumor potential, compounds similar to this compound have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and tested their cytotoxicity against human cancer cell lines. Among these derivatives was a close analog of this compound which demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of boron-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited significant inhibitory effects on bacterial growth at concentrations below 100 µg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1222533-83-6 |

| Molecular Formula | C19H29BN2O3 |

| Molecular Weight | 344.26 g/mol |

| Antitumor IC50 (Breast Cancer) | Low micromolar range |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The incorporation of the naphthyridine structure suggests potential applications in drug development. Naphthyridine derivatives are known for their pharmacological activities, including antimicrobial and anticancer properties. The following applications have been identified:

- Anticancer Activity :

- Antimicrobial Properties :

-

Neuropharmacology :

- Given the role of muscarinic acetylcholine receptors in neurological disorders such as schizophrenia and dementia, derivatives of naphthyridine may be investigated for their ability to modulate these receptors . The presence of the boron atom could also influence receptor binding affinity and selectivity.

Material Science Applications

The unique chemical structure of 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one may lend itself to applications in materials science:

- Organic Electronics :

-

Polymer Chemistry :

- Its ability to form stable complexes with metal ions may allow for the development of new polymeric materials with tailored properties for specific applications such as sensors or catalysts.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and characterization of similar compounds that incorporate naphthyridine and dioxaborolane motifs:

Vergleich Mit ähnlichen Verbindungen

1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one (CAS: 1222533-74-5)

- Structural Features : Shares the 3,4-dihydro-1,8-naphthyridine core and 2,2-dimethylpropan-1-one group but substitutes fluorine for the dioxaborolane at position 6.

- Properties: Molecular weight 236.29 g/mol (C₁₃H₁₇FN₂O) vs. ~320–340 g/mol for the target compound (estimated).

- Applications : Likely explored as a kinase inhibitor intermediate, akin to other 1,8-naphthyridine pharmacophores .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine

- Structural Features : Tetrahydro-1,7-naphthyridine core with dioxaborolane at position 3. The reduced ring saturation (5,6,7,8-tetrahydro vs. 3,4-dihydro) alters conformational flexibility.

- Properties: Molecular weight 260.14 g/mol (C₁₄H₂₁BN₂O₂).

Boron-Containing Heterocycles

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS similarity: 0.81)

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol

- Structural Features : Pyrazole ring replaces naphthyridine; hydroxyl group introduces hydrogen-bonding capability.

- Properties : Molecular weight 266.14 g/mol (C₁₃H₂₃BN₂O₃). The hydroxyl group may improve aqueous solubility but reduce membrane permeability compared to the target compound .

Comparative Data Table

Vorbereitungsmethoden

Cyclocondensation Approaches

The 3,4-dihydro-1,8-naphthyridine intermediate is typically synthesized via a three-component cyclocondensation reaction. A representative protocol involves reacting ethyl 3-aminocrotonate with acryloyl chloride in dichloromethane (DCM) under nitrogen, followed by intramolecular cyclization using sodium hydride in dry dimethylformamide (DMF) at 100°C. This method yields the dihydronaphthyridine ring with a 67–72% isolated yield after silica gel chromatography. Alternative routes employ Knorr-type cyclizations using β-keto esters and ammonia equivalents, though these often require harsher conditions (refluxing acetic acid, 24 h).

Functionalization at Position 1

Boronate Ester Installation via Miyaura Borylation

Palladium-Catalyzed Coupling

The critical boronate ester functionalization employs a Miyaura borylation reaction. A mixture of 6-bromo-1-(2,2-dimethylpropanoyl)-3,4-dihydro-1,8-naphthyridine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and potassium acetate (3.0 equiv) in 1,4-dioxane is degassed and charged with [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%). Heating at 80°C for 12 h under argon affords the boronate ester in 85–89% yield after purification by flash chromatography (hexane/ethyl acetate gradient).

Optimization Parameters

-

Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% decreases yield to 61%, while exceeding 7 mol% promotes deborylation side reactions.

-

Solvent Effects : 1,4-Dioxane outperforms dimethyl sulfoxide (DMSO) and THF due to superior ligand solubility and stability of the Pd(0) intermediate.

-

Temperature Control : Reactions below 70°C result in incomplete conversion (<50% after 24 h), whereas temperatures above 90°C degrade the boronate ester.

Alternative Synthetic Routes

Radical Borylation Strategies

Emerging methodologies adapt photoredox-Lewis base dual catalysis for radical borylation. Irradiation of the 6-bromo compound with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 20 mol%) under blue LEDs (450 nm) in methanol generates the boronate ester via single-electron transfer (SET) mechanisms. While avoiding precious metal catalysts, this method currently yields ≤55% and remains experimental.

Analytical and Spectroscopic Characterization

Chromatographic Data

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, Bpin-CH₃), 1.42 (s, 9H, C(CH₃)₃), 2.78 (t, J = 6.1 Hz, 2H, H-4), 3.65 (t, J = 6.1 Hz, 2H, H-3), 6.92 (d, J = 8.5 Hz, 1H, H-5), 8.21 (d, J = 8.5 Hz, 1H, H-7).

-

HRMS : m/z calc. for C₁₉H₂₉BN₂O₃ [M+H]⁺: 345.2294; found: 345.2296.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A general procedure involves:

- Reacting a halogenated naphthyridine precursor with a pinacol boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄).

- Using anhydrous DMF as a solvent and K₂CO₃ as a base to facilitate deprotonation and coupling efficiency .

- Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and isolating the product via ethyl acetate extraction, followed by sodium sulfate drying and solvent evaporation .

- Safety Note : Conduct reactions in a fume hood with PPE (gloves, goggles) due to toxic byproducts .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the tetramethyl-dioxaborolane group (δ ~1.3 ppm for methyl protons) and naphthyridine backbone .

- HPLC-MS : High-resolution mass spectrometry to verify molecular weight (MW 370) and detect impurities .

- Melting Point and Polarimetry : Though melting point data may be limited, differential scanning calorimetry (DSC) can assess thermal stability .

- Elemental Analysis : Validate C, H, N, and B content against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (catalyst loading, temperature, solvent polarity) using a split-plot design to identify optimal conditions .

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for enhanced coupling efficiency in polar aprotic solvents like THF or DMSO .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 10–15% through controlled dielectric heating .

- Scale-Up Considerations : Replace batch processing with flow chemistry to mitigate exothermic risks and improve reproducibility .

Q. How should researchers resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound under varying pH (2–12), temperatures (4°C to 40°C), and light exposure, analyzing degradation via HPLC every 24 hours .

- Quantum Mechanical Calculations : Use DFT to model hydrolysis pathways of the boronate ester under acidic conditions, correlating with experimental observations .

- Cross-Validation : Compare results across labs using standardized protocols (e.g., ICH guidelines for forced degradation studies) .

Q. What computational approaches predict the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the B–O bond in the dioxaborolane ring to assess susceptibility to hydrolysis .

- Molecular Dynamics (MD) Simulations : Model solvent interactions to predict solubility trends in DMF vs. ethanol .

- Docking Studies : Evaluate steric effects of the 2,2-dimethylpropan-1-one group on Suzuki-Miyaura coupling efficiency .

Q. How can researchers design stability studies for long-term storage of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., boronate ester hydrolysis to boronic acid) .

- Cryopreservation : Aliquot and store at -20°C under argon to prevent oxidation; confirm stability via NMR after 12 months .

- Lyophilization : For hygroscopic batches, lyophilize and seal in amber vials with desiccants to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.